in vitro antibacterial spectrum of "Cefalonium dihydrate" against various pathogens
in vitro antibacterial spectrum of "Cefalonium dihydrate" against various pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefalonium dihydrate, a first-generation cephalosporin antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document summarizes quantitative antibacterial activity, details experimental protocols for determining such activity, and visualizes the underlying mechanism of action.
Quantitative Antibacterial Spectrum of Cefalonium Dihydrate
Cefalonium is a broad-spectrum cephalosporin antibiotic with bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] The in vitro efficacy of Cefalonium dihydrate is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for Cefalonium dihydrate and other relevant first-generation cephalosporins against key mastitis pathogens.
Table 1: In Vitro Activity of Cefalonium Dihydrate Against Gram-Positive Mastitis Pathogens
| Pathogen | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |
| Staphylococcus aureus | European Isolates | de Jong et al., 2018 | 0.12 | 0.25 | |
| Staphylococcus aureus | 130 | Higuchi et al., 2020 | ≤ 0.5[2] | ||
| Streptococcus uberis | European Isolates | de Jong et al., 2018 | ≤0.03 | 0.06 | |
| Streptococcus dysgalactiae | European Isolates | de Jong et al., 2018 | ≤0.03 | ≤0.03 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The Epidemiological Cut-off Value (ECV) distinguishes wild-type isolates from those with acquired resistance mechanisms.
Table 2: In Vitro Activity of First-Generation Cephalosporins Against Other Mastitis Pathogens
As specific MIC data for Cefalonium dihydrate against Corynebacterium bovis, Escherichia coli, and Klebsiella spp. are limited in the reviewed literature, data for Cephalothin and Cefazolin, other first-generation cephalosporins, are presented as a proxy. This substitution is based on the similar mechanism of action and antibacterial spectrum of first-generation cephalosporins.
| Pathogen | Antibiotic | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Corynebacterium bovis | Cephalothin | 46 | Watts et al., 2000 | 0.5 | |
| Escherichia coli | Cefalotin | 3 | Li et al., 2018 | 0.5-4 (Range) | |
| Klebsiella pneumoniae | Cefazolin | Not Specified | Imai et al., 2022 | >80% susceptibility reported |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Cefalonium dihydrate relies on standardized susceptibility testing methods. The most common methods employed are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: A stock solution of Cefalonium dihydrate is prepared and serially diluted in a suitable liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (MHB), to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The wells of a microtiter plate, containing the different concentrations of Cefalonium dihydrate and a growth control (no antibiotic), are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (usually ambient air) at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of Cefalonium dihydrate that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing a large number of isolates simultaneously.
Workflow for Agar Dilution:
Caption: Workflow for MIC determination using the agar dilution method.
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of Cefalonium dihydrate. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The plates are examined, and the MIC is recorded as the lowest concentration of Cefalonium dihydrate that inhibits the visible growth of the bacteria.
Mechanism of Action
Cefalonium dihydrate, as a member of the cephalosporin class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved through the binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).
Signaling Pathway of Cefalonium Action:
Caption: Mechanism of action of Cefalonium dihydrate.
Detailed Explanation:
-
Targeting Penicillin-Binding Proteins (PBPs): Cefalonium dihydrate penetrates the bacterial cell wall and targets PBPs located in the cytoplasmic membrane.
-
Inhibition of Transpeptidation: PBPs are crucial enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of PBPs, Cefalonium dihydrate inhibits this transpeptidation process.
-
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking results in a weakened and defective cell wall.
-
Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and ultimately, bacterial death.
This guide provides a foundational understanding of the in vitro antibacterial properties of Cefalonium dihydrate. For further detailed information, consulting the referenced literature and CLSI documentation is recommended.
